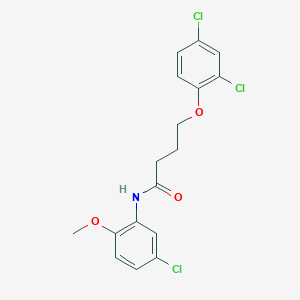

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl3NO3/c1-23-16-7-5-12(19)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDJERSZZDPAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,4-dichlorophenol.

Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with butanoyl chloride to form N-(5-chloro-2-methoxyphenyl)butanamide.

Coupling Reaction: The intermediate is then reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that related chlorinated phenolic compounds can inhibit the growth of various bacteria and fungi. The compound's structure suggests potential efficacy against mycobacterial infections due to its lipophilic nature, which enhances membrane permeability .

Anticancer Potential

A notable study synthesized derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide and evaluated their anti-cancer properties against human ovarian and colon cancer cell lines. The results showed that some derivatives exhibited high potency in inhibiting cell proliferation, indicating that similar modifications to this compound could yield promising anticancer agents .

Agricultural Applications

Pesticidal Activity

The compound's structural components suggest potential use as a pesticide. Chlorinated phenolic compounds are known for their herbicidal and fungicidal properties. For example, 5-chloro-2-(2,4-dichlorophenoxy)phenol has been utilized in agricultural settings for its bacteriostatic effects on crops, which could be extrapolated to this compound in similar applications .

Materials Science Applications

Textile Preservation

this compound could serve as a preservative in textiles due to its antimicrobial properties. The compound can inhibit microbial growth on fabric surfaces, thereby extending the life of textiles and preventing odor formation .

Data Tables

| Application Area | Potential Uses | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | , |

| Anticancer agents | ||

| Agricultural Science | Pesticides | |

| Materials Science | Textile preservatives |

Case Studies

- Antimicrobial Efficacy Study : A series of experiments were conducted using various chlorinated phenolic compounds against bacterial strains. The results indicated that compounds with similar structures to this compound demonstrated significant inhibitory effects comparable to established antibiotics like penicillin G .

- Anticancer Evaluation : Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide were tested against A2780 (ovarian cancer) and HCT-116 (colon cancer) cell lines. The most potent derivative showed a GI50 value of 1.9 µM against MIA PaCa-2 (pancreatic carcinoma), highlighting the potential for further exploration of similar compounds .

- Pesticidal Application Assessment : Field trials using related chlorinated phenolic compounds showed effective control of fungal pathogens in crops, suggesting that this compound may possess similar efficacy when tested under agricultural conditions .

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways can vary depending on the application, but typically involve binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Modifications in the Heterocyclic Core

1,3,4-Oxadiazole Derivatives

Replacement of the butanamide chain with 1,3,4-oxadiazole-thioether substituents (e.g., N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives) enhances lipoxygenase inhibitory activity. For instance, derivatives with electron-withdrawing groups (e.g., nitro or chloro) on the oxadiazole ring show 2–3-fold higher LOX inhibition (IC₅₀ = 12–18 µM) compared to the parent compound (IC₅₀ = 34 µM) .

Thiadiazole-Based Analogs

N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide (CAS 329227-44-3) replaces the dichlorophenoxy group with a 2-methylphenoxy unit. This modification reduces steric bulk but increases hydrophobicity (XLogP3 = 4.8 vs.

Variations in the Phenoxy Substituents

2,4-Dichlorophenoxy Group Retention

Compounds retaining the 2,4-dichlorophenoxy moiety but altering the amide-linked aromatic ring demonstrate diverse biological profiles:

- However, its LOX inhibitory activity remains uncharacterized .

Replacement with Alternative Aromatic Systems

Pharmacokinetic and Binding Comparisons

- Enzyme Binding Affinity: Analogs such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides exhibit stronger COX-2 binding (ΔG = −9.2 to −10.5 kcal/mol) than 2,4-dichlorophenoxyacetic acid (ΔG = −7.8 kcal/mol), suggesting the amide linkage enhances enzyme interactions .

- Metabolic Stability: Fluorinated derivatives (e.g., N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide) are predicted to resist oxidative metabolism due to the fluorine atom’s electronegativity, extending half-life in vivo .

Data Table: Key Structural Analogs and Their Properties

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C18H18Cl2N2O3

- Molecular Weight : 373.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Its structural components suggest potential interactions with:

- Enzymatic pathways : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor binding : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its activity against various cell lines and biological systems. Key findings from research studies include:

Antimicrobial Activity

- Bacteriostatic Properties : Similar to its analogs, the compound exhibits bacteriostatic effects, inhibiting the growth of bacteria and fungi. This property is particularly relevant in cosmetic and pharmaceutical formulations.

- Antiseptic Applications : Its effectiveness as an antiseptic has been documented, making it suitable for use in personal care products and disinfectants .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The IC50 values for these cell lines were reported to be approximately 1.4 μM and 0.5 μM respectively, indicating potent activity .

- Selectivity Index (SI) : The selectivity index was calculated to assess the therapeutic window of the compound. Compounds with an SI greater than 3 are considered promising for medical applications; this compound showed favorable SI values in multiple tests .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Cytotoxicity Tests : Normal cell lines were used to determine the cytotoxic effects relative to cancer cells. The results indicated that while the compound is effective against cancer cells, it maintains a lower toxicity level towards normal cells .

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Anticancer Properties :

- Evaluation of Antimicrobial Efficacy :

Q & A

Q. Q1. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide, and how are intermediates characterized?

Methodological Answer : The synthesis typically involves multi-step reactions:

Carboxylic acid activation : Starting materials like substituted carboxylic acids are converted to esters using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance reactivity .

Hydrazide formation : Esters are treated with hydrazine hydrate to yield hydrazides.

Oxadiazole ring closure : Hydrazides undergo cyclization with carbon disulfide in basic conditions to form 1,3,4-oxadiazole derivatives .

Final coupling : The oxadiazole-thiol intermediate is reacted with N-(5-chloro-2-methoxyphenyl)butanamide via nucleophilic substitution.

Q. Characterization :

Q. Q2. How is the purity and stability of this compound assessed under experimental conditions?

Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity. A C18 column and acetonitrile/water mobile phase are standard .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Spectrofluorometry : Fluorescence intensity at λex = 340 nm and λem = 380 nm assesses stability under varying pH (optimal at pH 5) and temperature (stable at 25°C) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields for derivatives of this compound, and what factors influence scalability?

Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions, reducing side products .

- Flow chemistry : Continuous flow reactors enhance scalability by improving heat/mass transfer and reducing reaction time .

- Yield challenges : Steric hindrance from the 2,4-dichlorophenoxy group may reduce nucleophilic substitution efficiency. Pre-activation of thiol intermediates with NaH mitigates this .

Q. Q4. What strategies are used to resolve contradictions in bioactivity data (e.g., lipoxygenase inhibition vs. antibacterial activity)?

Methodological Answer :

- Dose-response studies : Establish IC50 values for lipoxygenase inhibition and MIC (minimum inhibitory concentration) for antibacterial activity to clarify potency differences .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 5-chloro with fluoro) to isolate structure-activity relationships (SAR) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to lipoxygenase vs. bacterial enzyme targets, identifying key interactions (e.g., hydrogen bonding with the amide group) .

Q. Q5. How do researchers design experiments to evaluate the compound’s mechanism of action in biological systems?

Methodological Answer :

Q. Q6. What analytical techniques are critical for confirming structural integrity in complex derivatives?

Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]<sup>+</sup> for C18H16ClN5O4S requires m/z 454.0642) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding bioactivity (e.g., dihedral angles between aromatic rings) .

- 2D-NMR : NOESY and HMBC correlations verify spatial proximity of the dichlorophenoxy and methoxyphenyl groups .

Q. Q7. How can in vitro findings be translated to in vivo models, and what validation steps are required?

Methodological Answer :

- Pharmacokinetics :

- In vivo validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.